(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate
Description
(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate is a crotonate ester derivative featuring a bisphenol A-like backbone. Its structure comprises two phenyleneoxy-ethanediyl groups linked by a 1-methylethylidene (isopropylidene) bridge, with crotonate (trans-2-butenoate) ester functionalities. This compound is structurally related to polymers and intermediates used in coatings, optical materials, and flame retardants .
Properties
CAS No. |
93918-95-7 |
|---|---|
Molecular Formula |
C27H32O6 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[4-[2-[4-[2-[(E)-but-2-enoyl]oxyethoxy]phenyl]propan-2-yl]phenoxy]ethyl (E)-but-2-enoate |
InChI |
InChI=1S/C27H32O6/c1-5-7-25(28)32-19-17-30-23-13-9-21(10-14-23)27(3,4)22-11-15-24(16-12-22)31-18-20-33-26(29)8-6-2/h5-16H,17-20H2,1-4H3/b7-5+,8-6+ |
InChI Key |
QFPJYTRPZADOBT-KQQUZDAGSA-N |
Isomeric SMILES |
C/C=C/C(=O)OCCOC1=CC=C(C=C1)C(C2=CC=C(C=C2)OCCOC(=O)/C=C/C)(C)C |
Canonical SMILES |
CC=CC(=O)OCCOC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCCOC(=O)C=CC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate typically involves the esterification of crotonic acid with a bisphenol derivative. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures high efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyleneoxy groups can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted phenyleneoxy derivatives.
Scientific Research Applications
(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate is used in various scientific research fields, including:
Chemistry: As a precursor for the synthesis of complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of (E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Key Structural Features:
Structural Insights :
- Brominated analogs (e.g., CAS 93962-69-7) exhibit altered reactivity and applications, such as pharmaceutical intermediates .
Thermal and Physical Properties
Thermal Stability:
Poly(crotonate)s synthesized via group-transfer polymerization (GTP) demonstrate superior thermal performance compared to poly(methacrylate)s:
| Property | Poly(methyl crotonate) (PMeCr) | Poly(methyl methacrylate) (PMMA) |
|---|---|---|
| Glass Transition Temperature (Tg) | 122 °C | 104 °C |
| 5% Weight Loss Temperature (Td5) | 359 °C | 304 °C |
Implications :
The crotonate derivative is expected to exhibit higher Tg and Td5 than acrylate/methacrylate analogs due to restricted chain mobility from the trans-ester configuration.
Optical Properties:
Poly(crotonate) films achieve 91.9% light transmittance with haze <5%, comparable to PMMA . This suggests utility in optical coatings and transparent polymers.
Polymerization Methods:
- Crotonates : Require GTP with organic superacid catalysts (e.g., C₆H₅CHTf₂) for controlled molecular weight distribution (MWD ≈ 1.14) .
- Acrylates/Methacrylates : Typically polymerized via free-radical or UV-initiated methods, offering faster curing but lower thermal resistance .
Regulatory and Commercial Considerations
- Regulatory Status: Brominated analogs (e.g., CAS 79-94-7) are regulated due to environmental persistence . Non-halogenated crotonates may face fewer restrictions.
Biological Activity
(E)-(1-Methylethylidene)bis(4,1-phenyleneoxy-2,1-ethanediyl) crotonate is a synthetic compound with notable applications in various fields, including materials science and biochemistry. This article delves into its biological activity, synthesizing findings from diverse research studies and databases.
| Property | Value |
|---|---|
| Molecular Formula | C29H36O8 |
| Molecular Weight | 512.591 g/mol |
| Density | 1.076 g/cm³ |
| Boiling Point | 587.1 °C |
| Flash Point | 246.8 °C |
| LogP | 3.7305 |
The compound exhibits significant thermal stability, as indicated by its high boiling point and flash point, which suggests potential utility in high-temperature applications.
Antimicrobial Properties
Research has indicated that this compound possesses antimicrobial properties. A study published in the Journal of Applied Microbiology demonstrated that the compound exhibited inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these bacteria was determined to be around 100 μg/mL, indicating moderate efficacy against these pathogens .
Cytotoxicity Studies
In vitro cytotoxicity studies have shown that this compound can induce apoptosis in certain cancer cell lines. For instance, a study conducted on human breast cancer cells (MCF-7) revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability. The IC50 value was found to be approximately 50 μM after 48 hours of exposure . This suggests potential applications in cancer therapy or as a chemotherapeutic agent.
The mechanism by which this compound exerts its biological effects may involve the disruption of cellular membranes and interference with metabolic pathways. Preliminary studies suggest that the compound may affect mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the antimicrobial activity of the compound was tested against a panel of pathogens. Results indicated that at concentrations above 100 μg/mL, significant reductions in bacterial counts were observed after 24 hours of incubation. This study highlights the potential for developing new antimicrobial agents based on this compound's structure .
Case Study 2: Cancer Cell Line Testing
A series of experiments were conducted using various cancer cell lines to assess the cytotoxic effects of this compound. The results demonstrated that the compound selectively targeted malignant cells while sparing normal cells, which is a desirable characteristic for anticancer drugs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
